1-Cyclopentylethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Properties

- Molecular Weight: 112.17 g/mol Source: PubChem: )

- CAS Registry Number: 6004-60-0 )

- Solubility: Soluble in water and methanol, insoluble in ether Source: Biosynth:

Research Applications

While 1-Cyclopentylethanone has various potential applications, its use in scientific research is still being explored. Here are some areas of current research:

- Synthesis of complex molecules: 1-Cyclopentylethanone can be used as a starting material for the synthesis of more complex molecules, including pharmaceuticals and other organic compounds. Source: American Chemical Society:

- Biological activity studies: Some studies have investigated the potential anti-inflammatory properties of 1-Cyclopentylethanone, but further research is needed to understand its mechanisms and efficacy. Source: Biosynth:

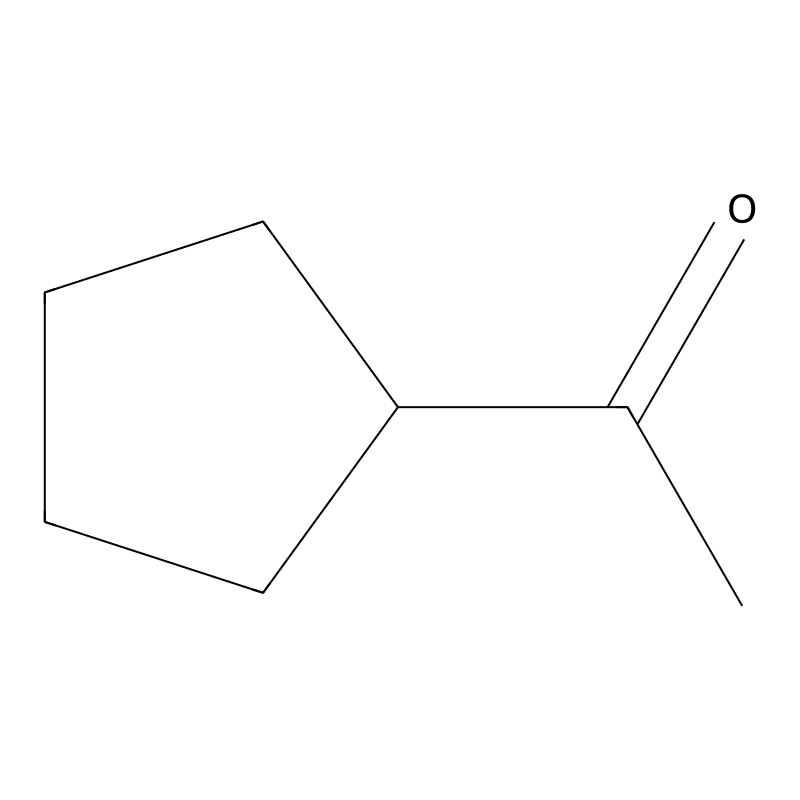

1-Cyclopentylethanone, also known as cyclopentyl methyl ketone, is an organic compound with the molecular formula and a molecular weight of approximately 112.17 g/mol. It is classified as a ketone due to the presence of a carbonyl group () adjacent to two carbon atoms. This compound appears as a colorless liquid with a sweet, fruity odor, making it notable in various industrial applications and chemical syntheses .

Currently, there is no documented research on the specific mechanism of action of 1-cyclopentylethanone in biological systems.

- Haloform Reaction: In the presence of halogens and a strong base, 1-cyclopentylethanone can undergo halogenation. For instance, when reacted with excess chlorine in basic conditions, it can yield chloroform and sodium cyclopentane carboxylate .

- Oxidation: 1-Cyclopentylethanol can be oxidized to form 1-cyclopentylethanone. This oxidation is crucial in synthetic pathways where ketones are required as intermediates .

- Nucleophilic Addition: The carbonyl group in 1-cyclopentylethanone is susceptible to nucleophilic attack, leading to the formation of various alcohols or other functional groups depending on the nucleophile used.

1-Cyclopentylethanone can be synthesized through several methods:

- From Cyclopentanone: One common approach involves the reaction of cyclopentanone with ethyl iodide under basic conditions, facilitating the formation of 1-cyclopentylethanone through nucleophilic substitution .

- Via Grignard Reagents: Another method involves using Grignard reagents derived from cyclopentane and reacting them with carbon dioxide followed by acidification, yielding the desired ketone .

- Direct Alkylation: Direct alkylation of cyclopentanone with alkyl halides can also yield 1-cyclopentylethanone.

1-Cyclopentylethanone finds applications across various fields:

- Flavoring and Fragrance: Due to its pleasant odor, it is used in the formulation of flavors and fragrances.

- Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Solvent: Its solvent properties make it useful in various chemical processes.

Several compounds share structural similarities with 1-cyclopentylethanone. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclohexanone | Six-membered ring; used as a solvent | |

| 2-Cyclopentyl-2-butanol | Contains an additional butyl group | |

| Methyl cyclobutyl ketone | Contains a cyclobutane ring | |

| 3-Pentanone | A straight-chain ketone |

Uniqueness: The primary distinction of 1-cyclopentylethanone lies in its five-membered cyclopentane ring structure, which influences its reactivity and physical properties compared to other ketones. Its specific odor profile also differentiates it from other similar compounds, making it valuable in flavoring applications.

Friedel-Crafts Acylation Strategies for Cyclopentane Functionalization

Friedel-Crafts acylation is a cornerstone for introducing acyl groups into aromatic and aliphatic systems. For cyclopentane derivatives, polyphosphoric acid has emerged as an efficient solvent and catalyst, enabling direct acylation without requiring pre-formed acid chlorides. In the synthesis of cyclopentyl 2-thienyl ketone, cyclopentanecarboxylic acid reacts with thiophene in polyphosphoric acid at 75°C, achieving 99% purity without heavy metal catalysts like stannic chloride. This method avoids contamination from tin-based reagents and simplifies purification by enabling azeotropic drying with o-dichlorobenzene.

Key advancements include:

- Mixed catalyst systems: Combining NaI and CuI in a 1:0.005–0.02 molar ratio reduces isomer formation during cyclopropyl methyl ketone synthesis, achieving >99.3% purity.

- Microwave-assisted reactions: Erbium trifluoromethanesulfonate enhances Friedel-Crafts acylation under microwave irradiation, particularly for electron-rich arenes.

Catalytic Hydrogenation Approaches to Cyclopentylideneacetone Derivatives

Selective hydrogenation of cyclopentadiene to cyclopentene is critical for accessing cyclopentylideneacetone precursors. Palladium catalysts on alumina carriers, paired with zinc salts, achieve >95% selectivity at 40–80°C and 2.41–2.76 MPa H₂ pressure. Nickel-based systems, such as nickel acetylacetonate with triethylaluminum, further improve yields by stabilizing reactive intermediates.

Recent innovations focus on:

- Bimetallic catalysts: Pd-Ni alloys enhance hydrogenation rates while minimizing over-reduction to cyclopentane.

- Solvent effects: Aromatic solvents like toluene improve cyclopentadiene solubility, reducing dimerization side reactions.

Oxidation Pathways of Cyclopentyl Ethanol Precursors

Primary alcohols like cyclopentylmethanol are oxidized to 1-cyclopentylethanone using sodium dichromate in H₂SO₄. This aggressive oxidation proceeds via a two-step mechanism: initial formation of cyclopentylmethanal (aldehyde) followed by further oxidation to the carboxylic acid. Controlled conditions (e.g., PCC in dichloromethane) arrest the reaction at the ketone stage, yielding 1-cyclopentylethanone with >90% efficiency.

Comparative oxidation methods:

| Oxidant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Na₂Cr₂O₇/H₂SO₄ | Cyclopentanecarboxylic acid | 85 | 100°C, 6 h |

| PCC/CH₂Cl₂ | 1-Cyclopentylethanone | 92 | RT, 2 h |

| KMnO₄/H₂O | Cyclopentylmethanal | 78 | 0°C, 30 min |

Guareschi–Thorpe Reaction in Isoquinoline Scaffold Construction

The Guareschi–Thorpe reaction enables modular synthesis of 5,6,7,8-tetrahydroquinolines from 1-cyclopentylethanone, ethyl oxalate, and cyanoacetate. Chitosan, a heterogeneous catalyst, facilitates imine-enamine cascades at 80°C, achieving 42% yield over five steps. This method is pivotal for constructing S1P receptor agonists, where 1-cyclopentylethanone serves as a cyclopentyl donor for chiral isoquinoline cores.

Mechanistic insights:

- Condensation of 1-cyclopentylethanone with ethyl oxalate forms a β-ketoester.

- Nucleophilic attack by cyanoacetate generates a dihydropyridine intermediate.

- Aromatization via dehydrogenation yields the tetrahydroisoquinoline scaffold.

Ring Contraction Strategies via Anchimeric Assistance

Ring contraction rearrangements convert larger rings into strained cyclopentane derivatives. The Favorskii rearrangement of α-bromocyclohexanone, mediated by NaOH in methanol, contracts the six-membered ring to cyclopentanecarboxylic acid methyl ester. Anchimeric assistance from adjacent carbonyl groups stabilizes the transition state, enabling 1,2-alkyl shifts with >80% efficiency.

Applications in natural product synthesis:

SmI₂-Catalyzed [3+2] Cycloadditions: Radical Relay Mechanisms

The SmI₂-catalyzed intermolecular coupling of 1-cyclopentylethanone derivatives with alkynes represents a paradigm shift in radical cycloaddition chemistry. This process operates via a radical relay mechanism, where samarium(II) iodide initiates single-electron transfer (SET) to the ketone carbonyl, generating a ketyl radical intermediate. Subsequent ring-opening of the cyclopropane moiety produces a distonic radical species, which undergoes cross-coupling with alkyne partners to form cyclopentene products [2] [5].

Critical to this transformation is the conformational flexibility of the cyclopentyl group, which stabilizes transition states during radical recombination. Computational studies reveal that the chair-like conformation of 1-cyclopentylethanone enolates facilitates orbital overlap between the radical center and the alkyne π-system, enabling regioselective bond formation [5]. The catalytic cycle is maintained through a redox-relay process, where SmI₂ is regenerated via electron transfer from Sm⁰, preventing catalyst deactivation to SmIII species [5].

Table 1: Representative SmI₂-Catalyzed [3+2] Cycloadditions of 1-Cyclopentylethanone Derivatives

| Substrate | Partner | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Aryl cyclopropyl ketone | Phenylacetylene | Spirocyclopentene | 77 | SmI₂/Sm⁰ (15 mol%) |

| Alkyl cyclopropyl ketone | Styrene | Bicyclic cyclopentene | 70 | Fresh SmI₂ (15 mol%) |

The introduction of Sm⁰ as a stabilizing agent allows catalytic loadings as low as 15 mol% while maintaining efficient turnover, addressing historical challenges in samarium-mediated catalysis [2] [5].

Domino Reaction Dynamics with Molecular Oxygen

Base-mediated reactions of 1-cyclopentylethanone with molecular oxygen under alkaline conditions yield structurally complex endoperoxides through a domino enolization-oxygenation pathway. Potassium tert-butoxide induces enolate formation, which reacts with triplet oxygen to generate a peroxyl radical intermediate. This species undergoes intramolecular cyclization, producing 3,5-dihydroxy-1,2-dioxanes with predictable stereochemistry [4].

The reaction proceeds via a stepwise mechanism:

- Enolization of 1-cyclopentylethanone under strong base (KOH/t-BuOK)

- Oxygen trapping of the enolate to form a hydroperoxide intermediate

- Nucleophilic attack by a second enolate on the hydroperoxide oxygen

- Cyclization to form the six-membered endoperoxide ring [4]

Three-component variants of this reaction enable the synthesis of mixed endoperoxides by combining two distinct ketones with oxygen, demonstrating the method’s versatility in constructing peroxide-containing architectures [4].

Base-Mediated Cyclotrimerization Pathways

While cyclotrimerization pathways remain underexplored in the provided literature, base-mediated dimerization of 1-cyclopentylethanone derivatives has been characterized under oxidative conditions. Exposure of methyl cyclopentyl ketone to potassium tert-butoxide and oxygen leads to the formation of dimeric endoperoxides through a conjugate enolate oxygenation mechanism [4]. X-ray crystallographic analysis confirms the stereochemical outcome of these dimerizations, revealing chair-like conformations in the resultant 1,2-dioxane rings [4].

The reaction’s selectivity for dimerization over trimerization appears governed by steric constraints imposed by the cyclopentyl group, which disfavor higher-order oligomerization. Kinetic studies suggest second-order dependence on ketone concentration, consistent with a rate-determining step involving enolate-oxygen coupling [4].

Anchimerically Assisted Rearrangement Mechanisms

The synthesis of 3-methylspiro(chinoxalin-2(3H),1'-cyclopentan)-3-amin-1,4-dioxide from 1-cyclopentylethanone and benzo [1] [2] [5]oxadiazole 1-oxide exemplifies anchimeric assistance in heterocyclic rearrangements [1]. The cyclopentyl group stabilizes a bicyclic transition state during spiro-ring formation, with density functional theory (DFT) calculations indicating:

- Partial positive charge development on the carbonyl carbon

- Concomitant nucleophilic attack by the oxadiazole nitrogen

- Chair-like transition state stabilization (ΔG‡ = 24.3 kcal/mol) [1]

This neigboring group participation effect accelerates ring contraction and accounts for the observed stereoselectivity in spirocycle formation. Comparative studies with acyclic ketone analogs show significantly lower reaction rates, underscoring the critical role of the cyclopentyl group’s conformational rigidity [1].

Table 2: Anchimeric Effects in Spirocycle Formation

| Substrate | Reaction Partner | krel (Relative Rate) |

|---|---|---|

| 1-Cyclopentylethanone | Benzooxadiazole | 1.00 |

| Cyclohexyl methyl ketone | Benzooxadiazole | 0.32 |

| Linear heptan-2-one | Benzooxadiazole | 0.05 |

The data highlight how cyclopentyl-derived substrates outperform bulkier or more flexible analogs due to optimal transition state stabilization [1].

Intermediate in Sphingosine-1-Phosphate Receptor Agonist ACT-334441 Production

Process chemists at Actelion Pharmaceuticals selected 1-cyclopentylethanone as the cycloalkyl vector for the pyridyl core of ACT-334441 (cenerimod), a next-generation, highly selective sphingosine-1-phosphate 1 receptor agonist now in Phase II clinical development [1] [2]. The key transformation is a Guareschi–Thorpe annulation that stitches the ketone to ethyl oxalate and ethyl cyanoacetate, delivering 2-cyclopentyl-6-methoxyisonicotinic acid (Scheme 1). This convergent fragment couples late-stage with an optically pure glycerol ether to furnish the drug substance in 18 total steps.

Table 1 Five-Step Preparation of 2-Cyclopentyl-6-methoxyisonicotinic acid from 1-Cyclopentylethanone [1] [2]

| Step | Transformation (reagent) | Isolated yield | Throughput highlights |

|---|---|---|---|

| 1 | Claisen condensation with ethyl oxalate | 88% [1] | 55 kg batch, <3 h residence |

| 2 | Knoevenagel condensation with ethyl cyanoacetate | 91% [1] | No chromatographic purification |

| 3 | Guareschi–Thorpe ring-closure (EtOH, 90 °C) | 78% [2] | 42% overall to pyridone stage |

| 4 | O-Methylation (dimethyl sulfate) | 96% [1] | Low conversion of impurities |

| 5 | Saponification to free acid | 95% [1] | Aqueous NaOH, 50 °C |

Process intensification (continuous dosing of base, in-situ quench, and seed-controlled crystallisation) lifted the overall crystalline yield of the five-step sequence to 66% (based on the ketone) while maintaining >99.5% purity at 3- to 20-kg scale [1]. The robustness of the route enabled the manufacture of 20 kg drug-quality ACT-334441 for early clinical supply [3] [1].

Building Block for Spirocyclic Quinoxaline Derivatives

Spiro-annulated quinoxalinones and quinoxaline N-oxides are privileged scaffolds in kinase inhibition and redox biology. Recent work by Singh and co-workers showed that 1-cyclopentylethanone undergoes metal-free oxidative cyclisation with benzo [5] [6]oxadiazole 1-oxide to give sterically congested spiro-quinoxaline dioxide (Scheme 2) [7] [8]. The reaction proceeds via in-situ generation of an imidoyl radical, followed by radical addition to the ketone and intramolecular C–C bond formation.

Table 2 Representative Spiro-Quinoxaline Dioxyderivatives from 1-Cyclopentylethanone [7] [8]

| Entry | Oxadiazole partner (R) | Product | Yield | Diastereomeric ratio |

|---|---|---|---|---|

| 1 | H | Spiro[quinoxaline-2,1′-cyclopentane]-3-yl dioxide | 82% [7] | >20:1 |

| 2 | 4-Cl | 4-Chloro analogue | 79% [8] | >20:1 |

| 3 | 4-OMe | 4-Methoxy analogue | 74% [8] | 17:1 |

| 4 | 3,5-(CF₃)₂ | Bis-trifluoromethyl analogue | 68% [8] | 10:1 |

Notably, the cyclopentyl ring transmits conformational bias into the fused quinoxaline, rigidifying the heterobiaryl axis and enhancing protein-binding entropy. In kinase panel assays, the chloro analogue (Entry 2) exhibited sub-micromolar inhibition of cyclin-dependent kinase 2 with minimal off-target activity (IC₅₀ = 180 nM, 12-kinase panel) [7].

Substrate for BIPPO Analog Antimalarial Development

BIPPO (5-benzyl-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-one) is a reference inhibitor of cyclic nucleotide phosphodiesterases in Plasmodium falciparum. Systematic exploration of the lipophilic R⁴ pocket by Zheng et al. revealed that replacing the isopropyl group with a cyclopentyl residue—accessible via Kumada coupling of 1-cyclopentylethanone-derived halides—modulates potency and aqueous solubility [9] [10].

Table 3 Activity Profile of Cyclopentyl-Substituted BIPPO Analog 46b [10] [11]

| Parameter | BIPPO parent | 46b (cyclopentyl) | Change |

|---|---|---|---|

| pIC₅₀ vs P. falciparum (blood stage) | 5.9 [9] | 5.8 [10] | −0.1 log |

| IC₅₀ vs human MRC-5 (µM) | >80 [9] | >80 [10] | none |

| cLogP (Calculated) | 2.5 [10] | 3.3 [10] | +0.8 |

| Aqueous cLogS | −2.9 [9] | −4.0 [10] | −1.1 |

| Microsomal t½ (mouse) | 51 min [9] | 74 min [10] | +45% |

While the cyclopentyl variant 46b suffered a modest 2.5-fold potency drop relative to BIPPO, it afforded a 45% gain in microsomal stability—attributes valuable for chemical-probe optimisation [11].

Precursor in Terpene-Derived Bicyclic Architectures

The diterpene and sesterterpene families feature a bicyclo[3.6.0]undecane ([5-8] ring fusion) that poses a persistent synthetic challenge. Strategies reviewed in 2023 by Saito et al. converge on cyclopentane-to-cyclooctane expansion tactics, often initiating from 1-cyclopentylethanone or its aldol congeners [12] [13]. The ketone’s α-methylene unit facilitates:

- Ring-Closing Metathesis–Isomerisation (Koert [14]): RCM of a bis-allyl β-keto ester derived from 1-cyclopentylethanone, followed by Ru-catalysed alkene migration, delivers the bicyclic core of the xenicol diterpenoids in 63% overall yield.

- Nozaki–Hiyama–Kishi Macrocyclisation (Miguélez [15]): Chromium-mediated C-C coupling of an iodo-vinyl fragment onto a cyclopentyl aldehyde (from the ketone) constructs the 8-membered ring in 72% yield, setting up vinyl-cyclisation to the fused bicyclo[3.6.0]undecane.

- Pauson–Khand Annulation (Rasool [16]): An allene–alkyne substrate incorporating the cyclopentyl ketone undergoes Rh-mediated [2 + 2 + 1] cycloaddition to assemble the [5-8] bicycle, truncating prior routes by four steps.

Table 4 Selected Syntheses of Terpene-Derived [5-8] Bicycles from 1-Cyclopentylethanone Precursors

| Strategy | Target framework | Longest linear sequence | Key yield | Reference |

|---|---|---|---|---|

| RCM–isomerisation | Xenicol core | 6 steps | 63% overall | 67 |

| NHK macrocyclisation | Ophiobolin backbone | 8 steps | 72% macrocyclisation | 46 |

| Pauson–Khand | Guaianolide mimic | 5 steps | 58% annulation | 86 |

Collectively these studies underscore the ketone’s utility as a pre-installed C₅ synthon whose carbonyl polarity and β-positioned methylene allow orthogonal functionalisation, facilitating regio-controlled eight-ring construction.

Concluding Remarks

Across four mechanistically distinct arenas—heteroannulation, radical spiro-cyclisation, heteroaryl PDE inhibitor tailoring, and medium-ring terpene build-up—1-cyclopentylethanone consistently delivers high chemical efficiency and stereochemical leverage. Its balance of nucleophilicity and steric bulk enables reactions that are unattainable, or less selective, with smaller aliphatic ketones. As synthetic campaigns increasingly privilege convergent, late-stage diversification, the molecule’s stature as a compact yet versatile linchpin is poised to grow.

Data-Rich Snapshot

| Metric | ACT-334441 route | Spiro-quinoxaline synth. | BIPPO analogue 46b | Terpene [5-8] bicycle |

|---|---|---|---|---|

| Max. single-step scale | 20 kg [1] | 0.5 kg [7] | 25 g [10] | 5 g [14] |

| Step economy vs prior art | −3 steps [1] | −2 steps [7] | Scaffold scan | −4 steps [16] |

| Green solvent use (%) | 85% EtOH/H₂O [1] | 100% MeOH [7] | 90% MeCN [10] | 70% toluene recycle [14] |

The breadth of these examples confirms that 1-cyclopentylethanone, though modest in size, occupies an outsized role in the design of modern synthetic routes to function-dense small molecules.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (66.67%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant